molecular formula C12H24N2O2S2 B2513672 4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane CAS No. 1421523-73-0

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane

Cat. No. B2513672
M. Wt: 292.46
InChI Key: RFACFQAVLAOCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a methylsulfonyl group and a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the characteristics of its constituent groups .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to "4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine demonstrated potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants, showcasing the potential of such compounds in agricultural applications and the development of new antimicrobials (Vinaya et al., 2009).

Drug Metabolism Studies

Research into the metabolic pathways of novel antidepressants, such as Lu AA21004, provides insights into the oxidative metabolism involving cytochrome P450 enzymes. This knowledge is crucial for predicting drug interactions, optimizing dosing, and improving the safety profiles of new therapeutic agents (Hvenegaard et al., 2012).

Organic Synthesis and Chemical Reactions

Studies on nucleophile-promoted alkyne-iminium ion cyclizations involving compounds like (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine contribute to the development of novel synthetic methodologies, enabling the efficient synthesis of heterocyclic compounds and facilitating the discovery of new drugs and materials (Arnold et al., 2003).

Serotonin Receptor Agonists for Gastrointestinal Motility

Benzamide derivatives acting as selective serotonin 4 receptor agonists have been explored for their prokinetic effects on gastrointestinal motility. Such compounds show potential as novel therapeutic agents for gastrointestinal disorders, highlighting the versatility of piperidinylsulfonyl derivatives in pharmacological applications (Sonda et al., 2004).

Capillary Electrophoresis for Drug Analysis

The enantiomeric separation of growth hormone secretagogues like MK-0677 through capillary zone electrophoresis exemplifies the application of "4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane" related compounds in analytical chemistry, enabling precise drug quality control and research into pharmacokinetics (Zhou et al., 1997).

Future Directions

The future research directions would likely involve further studying the compound’s properties, potential uses, and methods of synthesis .

properties

IUPAC Name

4-methylsulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2S2/c1-18(15,16)14-8-5-9-17-11-12(14)10-13-6-3-2-4-7-13/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFACFQAVLAOCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCSCC1CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane

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